4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzene-1-sulfonamide
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Overview
Description
4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a chloro group, a methoxypyridinyl group, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzene-1-sulfonamide typically involves multiple steps, including the introduction of the chloro, methoxypyridinyl, nitro, and sulfonamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nitration: Introduction of the nitro group through nitration reactions using reagents like nitric acid and sulfuric acid.
Chlorination: Introduction of the chloro group using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions using reagents like chlorosulfonic acid.
Methoxypyridinyl Group Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(6-methoxypyridin-3-yl)-3-nitrobenzamide
- 4-chloro-N-(6-methoxypyridin-3-yl)benzamide
Uniqueness
4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzene-1-sulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
4-chloro-N-(6-methoxypyridin-3-yl)-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O5S/c1-21-12-5-3-9(7-14-12)15-22(19,20)11-4-2-8(13)6-10(11)16(17)18/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCZCDRSPVZYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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